molecular formula C8H5BrCl2F2O B1410606 2,6-Dichloro-3-(difluoromethoxy)benzyl bromide CAS No. 1803831-63-1

2,6-Dichloro-3-(difluoromethoxy)benzyl bromide

Cat. No. B1410606
M. Wt: 305.93 g/mol
InChI Key: RWJHHVRLPDNACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-(difluoromethoxy)benzyl bromide consists of a benzyl group (a benzene ring attached to a CH2 group) with a bromide atom attached to the carbon of the CH2 group. The benzene ring is substituted with two chlorine atoms and a difluoromethoxy group.

Safety And Hazards

This compound is not intended for human or veterinary use. It should be handled with care to avoid contact with skin or eyes, and inhalation or ingestion should be avoided . In case of contact, rinse immediately with plenty of water . It should be used only in a well-ventilated area and stored in a locked container .

properties

IUPAC Name

2-(bromomethyl)-1,3-dichloro-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2O/c9-3-4-5(10)1-2-6(7(4)11)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJHHVRLPDNACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(difluoromethoxy)benzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-3-(difluoromethoxy)benzyl bromide
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2,6-Dichloro-3-(difluoromethoxy)benzyl bromide
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Reactant of Route 5
2,6-Dichloro-3-(difluoromethoxy)benzyl bromide
Reactant of Route 6
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